molecular formula C25H38N10O9 B14203857 Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine CAS No. 872494-40-1

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine

Cat. No.: B14203857
CAS No.: 872494-40-1
M. Wt: 622.6 g/mol
InChI Key: AJJNFESKGDILMZ-ULQDDVLXSA-N
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Description

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the tyrosyl residue, forming dityrosine or other oxidized products.

    Reduction: Reduction reactions can target the diaminomethylidene group, potentially converting it to a simpler amine.

    Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products

    Oxidation: Dityrosine, oxidized peptide fragments.

    Reduction: Reduced amine derivatives.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide sequence can also mimic natural substrates or inhibitors, modulating enzymatic activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-asparaginylglycine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

CAS No.

872494-40-1

Molecular Formula

C25H38N10O9

Molecular Weight

622.6 g/mol

IUPAC Name

2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C25H38N10O9/c26-10-19(38)31-11-20(39)33-15(2-1-7-30-25(28)29)23(43)34-16(8-13-3-5-14(36)6-4-13)24(44)35-17(9-18(27)37)22(42)32-12-21(40)41/h3-6,15-17,36H,1-2,7-12,26H2,(H2,27,37)(H,31,38)(H,32,42)(H,33,39)(H,34,43)(H,35,44)(H,40,41)(H4,28,29,30)/t15-,16-,17-/m0/s1

InChI Key

AJJNFESKGDILMZ-ULQDDVLXSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN)O

Origin of Product

United States

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